gibberellin A12(2-)

Endogenous gibberellin quantification Pisum sativum GC-MS selected ion monitoring

Metabolic flux studies of gibberellin biosynthesis are confounded by downstream C19-GA bioactivity triggering receptor feedback and by large endogenous pools diluting isotopic tracers. Gibberellin A12(2-) is the only C20-gibberellin that enters both 13-hydroxylation and non-13-hydroxylation pathways while remaining categorically inert at GID1, enabling unambiguous pathway partitioning experiments. • Zero GID1 receptor affinity-eliminates confounding growth responses in bioassays and tracer studies • Endogenous pool of only 1.2 ng/g f.w. minimizes isotopic dilution for [14C]-labeling experiments • Authentic C20 substrate for GA 20-oxidase kinetic assays (Km = 0.15 μM) in inhibitor screening Supplied as free acid (CAS 1164-45-0) for in situ dianion preparation at physiological pH; ≥98% purity.

Molecular Formula C20H26O4-2
Molecular Weight 330.4 g/mol
Cat. No. B1264323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegibberellin A12(2-)
Molecular FormulaC20H26O4-2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-]
InChIInChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,15+,18+,19-,20+/m1/s1
InChIKeyUJFQJDAESQJXTG-UFUZVNNQSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GA12(2-) Dianion: Physicochemical Identity


Gibberellin A12(2-) is the dicarboxylic acid dianion form (deprotonated at both carboxyl groups) of gibberellin A12 [1]. As a C20-gibberellin possessing a tetracyclic ent-gibberellane skeleton, it represents the first-formed gibberellin in the diterpenoid biosynthetic pathway—the immediate product of ent-kaurene oxidation and the universal branch-point precursor to all downstream C19-gibberellins (including the bioactive hormones GA1, GA3, GA4, and GA7) [2]. The (2-) notation explicitly designates the doubly deprotonated ionic state relevant to aqueous biochemical assay conditions and cellular environments at physiological pH, distinguishing it from the protonated free acid form in solubility, handling, and enzymatic substrate recognition [1].

GA12(2-) Irreplaceability in Metabolic & Regulatory Studies


Attempting to substitute gibberellin A12(2-) with downstream C19-gibberellins (e.g., GA9, GA4, GA1) or the 13-hydroxylated parallel precursor GA53 fundamentally alters experimental outcomes due to four irreconcilable differences: (i) GA12 is the only C20-gibberellin that serves as the common entry substrate for both the non-13-hydroxylation and early-13-hydroxylation biosynthetic branches, whereas GA53 is already committed to the 13-hydroxylation pathway [1]; (ii) GA12 lacks the 3β-hydroxyl and γ-lactone moieties required for high-affinity GID1 receptor binding, rendering it biologically inactive in standard bioassays—a property essential for studies requiring an inert precursor to trace metabolic flux without confounding direct growth responses [2]; (iii) GA12 metabolism is subject to tissue-specific and photoperiod-dependent regulation distinct from that of C19-GAs, as demonstrated by its differential conversion patterns in cotyledons versus seed coats and its photoperiod-insensitive endogenous pool size [3]; (iv) the GA12 → GA15/GA24 → GA9 conversion sequence catalyzed by GA 20-oxidase exhibits substrate-specific kinetic parameters that cannot be replicated by feeding downstream intermediates, as the enzyme's multi-step oxidation behavior is contingent upon the C20 substrate structure [4].

GA12(2-) Differentiation Evidence vs. GA9, GA4, GA53


Differential Endogenous Abundance in Pea Seeds

In developing pea seeds (Pisum sativum L.), endogenous GA12 was quantified at only 1.2 ng/g fresh weight, whereas downstream C19-gibberellins in the same tissue (cotyledons) reached concentrations of 783 ng/g f.w. for GA20 and 912 ng/g f.w. for GA29 [1]. This 650- to 760-fold difference in steady-state pool size establishes GA12 as a low-abundance, rapidly turned-over intermediate relative to its C19 products, a critical consideration for metabolic flux experiments and endogenous pathway analysis [1].

Endogenous gibberellin quantification Pisum sativum GC-MS selected ion monitoring

Bioactivity Classification Across Plant Bioassays

In a comprehensive comparative study of 26 gibberellins across nine standardized plant bioassays, GA12 was categorically classified among gibberellins exhibiting 'low activity'—a designation shared with GA8, GA11, GA13, GA14, GA17, GA25, GA27, and GA8-glucoside [1]. In contrast, GA3 and GA7 showed 'high activity' in most bioassays, while GA9, GA10, GA23, and GA24 demonstrated species-specific activity profiles [1]. GA26 was unique in being 'inactive up to 100 μg in all assays' [1]. This categorical activity difference is structurally attributable to GA12's lack of the 3β-hydroxyl group and γ-lactone ring required for GID1 receptor engagement [2].

Gibberellin bioassay Structure-activity relationship Plant hormone screening

GA 20-Oxidase Substrate Kinetic Distinction

In enzyme preparations from Cucurbita maxima endosperm, GA 20-oxidase catalyzes the sequential oxidation of GA12 through GA15 and GA24 to the C19-lactone GA9 [1]. The Michaelis-Menten constant (Km) for the 20-oxidase using GA12 as substrate was determined to be 0.15 μM [1]. This multi-step conversion—which involves oxidation at C-20 with concomitant loss of C-20 as CO₂—is structurally contingent upon the C20-gibberellin skeleton; the enzyme cannot initiate this reaction sequence on C19 substrates [2]. By comparison, the 7-oxidase acting on GA12-aldehyde exhibited a Km of 8.6 μM, and the 3β-hydroxylase acting on GA15 exhibited a Km of 8.7 μM [1].

Enzyme kinetics GA 20-oxidase Gibberellin biosynthesis

Tissue-Specific Metabolic Fate in Embryo and Endosperm

In Marah macrocarpus, embryo preparations converted GA12 through to the bioactive C19-gibberellins GA4 and GA7, whereas endosperm preparations converted GA12 only to GA15, GA24, and GA9, with no detectable conversion to GA4 or GA7 [1]. When GA9 was supplied directly to endosperm preparations, however, GA4 and GA7 were formed, demonstrating that the metabolic blockade in endosperm occurs specifically at the GA12 → GA9 conversion step (i.e., GA 20-oxidase activity), not at the subsequent 3β-hydroxylation step [1]. This tissue-specific differential conversion is not observable when feeding C19-intermediates (e.g., GA9) that bypass the 20-oxidase step entirely.

Metabolic flux analysis Tissue-specific metabolism Marah macrocarpus

Photoperiod-Insensitive Steady-State Pool

In Norway spruce (Picea abies) seedlings, the transition from continuous light to short-day conditions (which induces growth cessation) caused significant declines in the endogenous levels of GA9, GA4, and GA1 [1]. In marked contrast, the levels of GA3, GA12, and GA20 showed no significant difference between photoperiod treatments [1]. This differential regulation demonstrates that the GA12 pool is not subject to the photoperiodic down-regulation that affects downstream C19-gibberellin pools, reflecting a distinct regulatory node upstream of GA 20-oxidase activity [2].

Photoperiodism Norway spruce Endogenous GA quantification

GA12(2-) Applications in Plant Biochemistry & Metabolic Engineering


Metabolic Flux Tracing to Map Pathway Branching

GA12(2-) is the optimal starting substrate for radiotracer studies investigating the partitioning of metabolic flux between the early-13-hydroxylation and non-13-hydroxylation pathways. Its extremely low endogenous pool size (1.2 ng/g f.w.) minimizes isotopic dilution, while its categorical biological inactivity eliminates confounding receptor-mediated feedback. As demonstrated in developing pea seeds, [14C]GA12 metabolism reveals tissue-specific differences in 13-hydroxylation capacity that are not observable when feeding GA9 or other downstream intermediates [1]. For pathway mapping in novel plant species, [14C]GA12(2-) remains the gold-standard probe [1].

GA 20-Oxidase Kinetics & Inhibitor Screening

GA 20-oxidase is a key regulatory enzyme in GA biosynthesis and a target for growth retardant development. Kinetic characterization of this enzyme requires GA12(2-) as the authentic C20 substrate; no C19-gibberellin can initiate the multi-step oxidation sequence that generates the γ-lactone C19 product. The established Km of 0.15 μM for GA12 oxidation provides a benchmark for inhibitor screening [2]. Researchers conducting enzyme assays must procure GA12(2-) specifically, as the 13-hydroxylated analog GA53 exhibits distinct kinetic behavior and commits the reaction to the alternate biosynthetic branch [2].

Metabolic Competence Mapping in Developing Seeds and Fruits

GA12(2-) is uniquely suited for mapping tissue-specific metabolic competence in developing reproductive organs. As shown in Marah macrocarpus, endosperm and embryo tissues exhibit fundamentally different capacities for GA12 conversion: endosperm halts at GA9, while embryos proceed to bioactive GA4 and GA7 [3]. This differential conversion pattern is only revealed when GA12 is supplied as the starting substrate; feeding GA9 bypasses the tissue-specific regulatory step entirely [3]. For seed biology and fruit development research, GA12(2-) is therefore the only appropriate probe for assessing the full metabolic competence of each tissue compartment.

Stable Precursor Reference for Photoperiod Studies

In photoperiodism research investigating how day length controls GA-mediated growth, GA12(2-) provides a critical internal reference because its endogenous pool size remains unchanged across photoperiod treatments [4]. This photoperiod-insensitive steady-state pool allows researchers to confidently attribute changes in downstream C19-GA levels (GA9, GA4, GA1) to altered enzyme activities rather than substrate availability [4]. Studies in conifers, Populus species, and other woody perennials where photoperiodic growth control is economically significant benefit specifically from GA12(2-) procurement for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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